3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(butyl)carbamoyl]propanoic acid
Description
Properties
IUPAC Name |
4-[(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-butylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O5/c1-3-5-9-18(10(20)6-7-11(21)22)12-13(16)19(8-4-2)15(24)17-14(12)23/h3-9,16H2,1-2H3,(H,21,22)(H,17,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTNBZBQHQUYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=C(N(C(=O)NC1=O)CCC)N)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118308 | |
| Record name | 4-[(6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-propyl-5-pyrimidinyl)butylamino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730992-43-5 | |
| Record name | 4-[(6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-propyl-5-pyrimidinyl)butylamino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730992-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-propyl-5-pyrimidinyl)butylamino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(butyl)carbamoyl]propanoic acid (CAS No. 730992-43-5) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on available research findings.
The molecular formula of the compound is , with a molecular weight of 324.37 g/mol. The structure features a tetrahydropyrimidine ring, which is known for its role in various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₄O₅ |
| Molecular Weight | 324.37 g/mol |
| CAS Number | 730992-43-5 |
Synthesis
The synthesis of this compound can be achieved through various methods, including the condensation of diaminouracils with carboxylic acids using coupling reagents such as EDC-HCl. This process has been documented to yield high purity and significant amounts of the target compound .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi.
- Antitumor Properties : Studies suggest potential cytotoxic effects against cancer cell lines, indicating that this compound may inhibit tumor growth.
- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation in vitro and in vivo.
Case Studies
A notable study explored the antitumor effects of a related compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures often act as enzyme inhibitors in metabolic pathways.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
Key Observations:
- Lipophilicity: The target compound’s propyl and butyl chains likely confer higher logP values than the methyl-substituted analog , but lower than the chlorinated derivative .
- Solubility: The propanoic acid group enhances aqueous solubility compared to chloroacetamide or thioxo analogs .
Anti-Inflammatory Potential
- 3-(4,6-Disubstituted-2-thioxo-tetrahydropyrimidin-5-yl)propanoic acid derivatives demonstrated significant anti-inflammatory activity in rat paw edema models . The thioxo group and propanoic acid side chain were critical for activity.
- The propanoic acid may facilitate target binding via ionic interactions, while alkyl chains improve bioavailability .
Reactivity and Molecular Interactions
- N-(6-Amino...)-N-butyl-4-chlorobutanamide exhibits nucleophilic reactivity due to the chloroacetamide group, enabling covalent modifications .
- Target Compound: The propanoic acid may engage in hydrogen bonding or electrostatic interactions, making it suitable for non-covalent target binding (e.g., enzymes or receptors) .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(butyl)carbamoyl]propanoic acid?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as solvent polarity, temperature, and catalyst loading. For example, high-throughput screening (HTS) can identify optimal conditions for coupling reactions involving carbamoyl or propanoic acid moieties . Computational reaction path searches, such as quantum chemical calculations, can predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation . Multi-step protocols should prioritize protecting-group strategies for amino and carbonyl functionalities to minimize side reactions .
Q. What analytical techniques are most effective for characterizing the purity and stability of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with C18 columns and UV detection at 254 nm can resolve impurities, particularly residual amines or unreacted intermediates .
- Spectroscopy : H/C NMR can confirm structural integrity, with attention to chemical shifts for the tetrahydropyrimidinone ring (δ 5.8–6.2 ppm for NH groups) and propanoic acid protons (δ 2.3–2.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode can detect degradation products, such as hydrolyzed carbamoyl derivatives .
Q. How can structure-activity relationships (SAR) be established for this compound in biological systems?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with pyrimidinone-binding pockets). Focus on hydrogen bonding between the amino group and catalytic residues .
- Biological Assays : Conduct enzyme inhibition assays (e.g., fluorescence-based) to quantify IC values. Compare results with analogs lacking the butylcarbamoyl or propanoic acid substituents to isolate functional group contributions .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from similar tetrahydropyrimidinone derivatives .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility Analysis : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and correlate with computational predictions using Hansen solubility parameters .
- Bioavailability Studies : Use Caco-2 cell monolayers to assess permeability. If low, consider prodrug strategies (e.g., esterification of the propanoic acid group) to enhance absorption .
- Cross-Validation : Replicate conflicting studies under standardized conditions (pH, temperature) to isolate experimental variables .
Q. What role do computational methods play in predicting reaction pathways for synthesizing derivatives?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction mechanisms (e.g., carbamoyl group formation) to identify rate-limiting steps and guide catalyst selection .
- Retrosynthetic Analysis : Tools like AiZynthFinder can propose feasible routes using known reactions from databases like Reaxys, prioritizing steps with >80% reported yields .
- Transition-State Analysis : IRC calculations verify proposed pathways, ensuring compatibility with experimental observations (e.g., regioselectivity in pyrimidinone alkylation) .
Q. What experimental challenges arise in scaling multi-step syntheses of this compound?
- Methodological Answer :
- Purification : At scale, replace column chromatography with crystallization (e.g., using ethyl acetate/hexane gradients) to isolate intermediates .
- Byproduct Management : Monitor for diastereomer formation during carbamoyl coupling via inline FTIR, adjusting stoichiometry to suppress side reactions .
- Process Control : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and ensure consistency across batches .
Q. How can researchers address the compound’s potential instability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in simulated gastric fluid (SGF) and plasma at 37°C, analyzing products via LC-MS. Stabilizers like cyclodextrins may encapsulate reactive moieties .
- pH-Dependent Stability : Use potentiometric titration to determine pKa values and identify pH ranges where the compound is most stable (e.g., avoid formulations below pH 3) .
Q. What strategies are effective for designing heterocyclic analogs with improved target selectivity?
- Methodological Answer :
- Scaffold Hopping : Replace the tetrahydropyrimidinone core with diazepane or thiazolidinone rings while retaining the carbamoyl-propanoic acid pharmacophore .
- Fragment-Based Design : Screen fragment libraries (e.g., Maybridge Rule of 3) to identify substituents that enhance binding to allosteric protein sites .
- Synthetic Feasibility : Prioritize analogs with commercially available building blocks (e.g., propyl isocyanate for carbamoyl group introduction) to streamline synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
